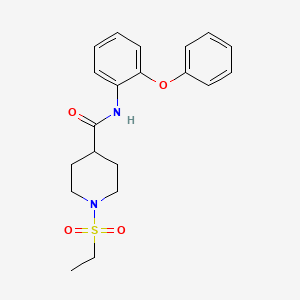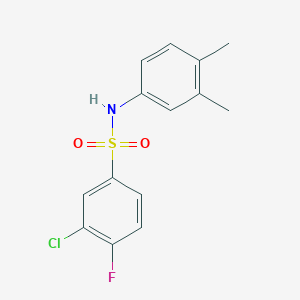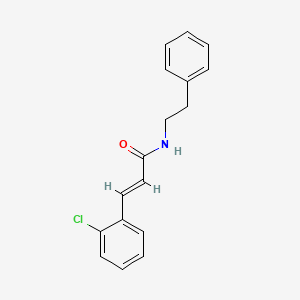
1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide," involves multi-step reactions starting from basic piperidine scaffolds. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives is achieved through reactions involving ethyl piperidine-4-carboxylate, leading to a series of compounds with varied sulfonyl substitutions (H. Khalid, A. Rehman, M. Abbasi, 2014). These synthetic routes typically involve intermediates such as ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, further reacting with alkyl/aryl sulfonyl chlorides to introduce the sulfonyl functional groups.
Molecular Structure Analysis
Molecular docking and structural characterization are crucial in understanding the interaction of piperidine derivatives with biological targets. The molecular structure is characterized using techniques like IR, 1H-NMR, and EI-MS spectra. The detailed structure-activity relationships are explored through molecular docking studies to examine binding interactions with proteins, demonstrating the compound's potential as enzyme inhibitors (H. Khalid, A. Rehman, M. Abbasi, 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including sulfonation, acylation, and alkylation, to introduce different functional groups that significantly impact their chemical properties and biological activities. These reactions enable the synthesis of compounds with enhanced selectivity and potency towards specific biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, demonstrating their potential in therapeutic applications (H. Khalid, A. Rehman, M. Abbasi, 2014).
Physical Properties Analysis
The physical properties of "1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide" and similar compounds, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperidine ring. These properties are critical for the compound's application in drug development, affecting its formulation and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, dictate the compound's interaction with biological systems. The sulfonyl and carboxamide groups contribute to the compound's ability to interact with enzymes and receptors, influencing its biological activity and efficacy as a potential therapeutic agent.
For further detailed scientific insights and research on similar compounds, please visit consensus.app.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those similar to 1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. This research has implications for the treatment of conditions like dementia, as certain derivatives have shown significant inhibition of AChE, which is a target for antidementia agents (Sugimoto et al., 1990).
Molecular Docking and Enzyme Inhibition : Further studies have involved molecular docking and screening for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These studies help in understanding the binding interactions of these compounds with human proteins, which is valuable for designing effective inhibitors for AChE and BChE (Khalid, Rehman, & Abbasi, 2014).
Selective Receptor Ligands and CNS Disorders : Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has demonstrated their potential in creating selective 5-HT7 receptor antagonists or multifunctional agents. These compounds have been studied for their antidepressant-like and pro-cognitive properties, indicating potential for treating CNS disorders (Canale et al., 2016).
Antioxidant Capacity and Anticholinesterase Activity : Another study focused on the synthesis of sulfonyl hydrazone scaffolds and piperidine derivatives, evaluating them for antioxidant capacity and anticholinesterase activity. This research contributes to understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions and cholinesterase inhibition (Karaman et al., 2016).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. These compounds exhibit promising anticancer activity, indicating their potential in cancer therapy (Rehman et al., 2018).
Antibacterial Agents : N,N-diethyl amide bearing sulfonamides, including compounds related to 1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide, have been synthesized and evaluated as antibacterial agents. These compounds have shown promising results as potent antibacterial agents (Ajani et al., 2013).
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(24,25)22-14-12-16(13-15-22)20(23)21-18-10-6-7-11-19(18)26-17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSUIESVADBKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)
![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)